Brivaracetam Chiral Impurity vs. Key Intermediate: Defined Regulatory Roles Differentiate (S)- from (R)-4-Propyloxolan-2-one
In the Brivaracetam (BRV) antiepileptic drug manufacturing pathway, the two enantiomers of 4-propyloxolan-2-one occupy diametrically opposed regulatory roles: the (R)-enantiomer (CAS 63095-51-2) is the essential chiral intermediate whose (4R)-configuration defines the drug's pharmacophore, while the (S)-enantiomer (CAS 63095-60-3) is a specified process-related impurity (Impurity 30/39) that must be controlled [1]. Patent WO2020148787A1 specifies that the (R)-lactone intermediate must achieve 99.90–100% enantiomeric purity for Brivaracetam API synthesis, and any residual (S)-enantiomer arising from epimerization at the 4′-position of the starting material constitutes Impurity A and must be minimized to ICH-accepted levels [2]. The Brivaracetam molecule's 10–30-fold higher potency versus levetiracetam necessitates tighter impurity controls, with (S)-lactone-derived impurities being a primary target of analytical monitoring [3].
| Evidence Dimension | Regulatory role and purity specification in Brivaracetam manufacturing |
|---|---|
| Target Compound Data | (S)-enantiomer: classified as Brivaracetam Impurity 30/39; must be resolved and quantified at LOD 0.3 μg/mL, LOQ 0.8 μg/mL by chiral HPLC [1] |
| Comparator Or Baseline | (R)-enantiomer (CAS 63095-51-2): key chiral intermediate specified at 99.90–100% enantiomeric purity per WO2020148787A1 [2] |
| Quantified Difference | The (R)-enantiomer serves as the requisite synthon and must contain ≤0.10% (S)-enantiomer; the (S)-enantiomer is the impurity to be excluded below ICH thresholds |
| Conditions | Brivaracetam API manufacturing per ICH Q3A guidelines; analytical method per Chiral PAK IG-U column (100 × 3.0 mm; 1.6 μm), isocratic 10 mM ammonium bicarbonate/acetonitrile at 40 °C, UV detection at 215 nm [1] |
Why This Matters
Scientific users procuring (4S)-4-propyloxolan-2-one for Brivaracetam-related applications require the (S)-enantiomer specifically as an authenticated impurity reference standard; procurement of the (R)-enantiomer or racemate would fail to serve this regulatory function.
- [1] Baksam, V.; Pocha, V. R.; Chakka, V. B.; Ummadi, R. R.; Kumar, P. Development of an effective novel validated stability-indicating HPLC method for the resolution of brivaracetam stereoisomeric impurities. Chirality 2020, 32 (9), 1208–1219. DOI: 10.1002/chir.23269. View Source
- [2] Clininvent Research Pvt. Ltd. Enantioselective synthesis of brivaracetam and intermediates thereof. WO2020148787A1, published 2020-01-17. Claims chiral purity of 99.90–100% for (R)-lactone intermediate 6. View Source
- [3] Bio-Synth Ltd. Brivaracetam API: Quality Standards, Chiral Purity & Manufacturing Guide 2026. Notes Brivaracetam is 10–30 times more potent than Levetiracetam, requiring tighter impurity controls. View Source
